5,5'-Dibromo-3,3'-dihexyl-2,2'-bithiophene

Vue d'ensemble

Description

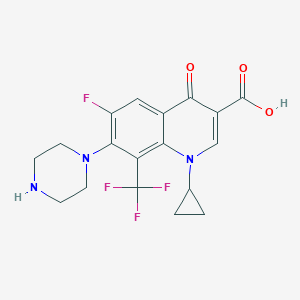

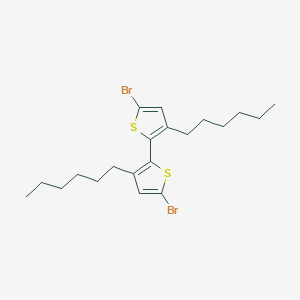

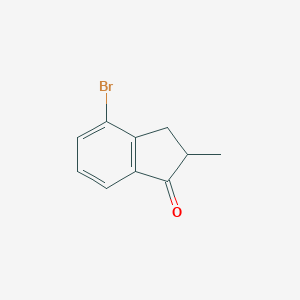

5,5’-Dibromo-3,3’-dihexyl-2,2’-bithiophene is a chemical compound with the molecular formula C20H28Br2S2 . It is a clear liquid with a molecular weight of 492.37 g/mol . The compound has a specific gravity of 1.34 at 20°C .

Synthesis Analysis

5,5’-Dibromo-3,3’-dihexyl-2,2’-bithiophene can be used as a monomer with 2,5-Dibromo-3-hexylthiophene to synthesize regioregular-P3HT-regiosymmetric-P3HT, a diblock polymer for organic electronics-based applications .Molecular Structure Analysis

The molecular structure of 5,5’-Dibromo-3,3’-dihexyl-2,2’-bithiophene is represented by the formula C20H28Br2S2 . The compound has a molecular weight of 492.37 g/mol .Chemical Reactions Analysis

5,5’-Dibromo-3,3’-dihexyl-2,2’-bithiophene can be used in the synthesis of P3HT, which can potentially be used for photocatalytic applications .Physical And Chemical Properties Analysis

5,5’-Dibromo-3,3’-dihexyl-2,2’-bithiophene is a clear liquid . It has a specific gravity of 1.34 at 20°C . The compound has a molecular weight of 492.37 g/mol .Applications De Recherche Scientifique

Organic Electronics

“5,5’-Dibromo-3,3’-dihexyl-2,2’-bithiophene” can be used as a monomer to synthesize regioregular-P3HT-regiosymmetric-P3HT , a type of diblock polymer . This polymer finds applications in the field of organic electronics .

Photocatalytic Applications

This compound can also be used in the synthesis of P3HT , a material that can be potentially used for photocatalytic applications .

Organic Field-Effect Transistors

The compound is a key intermediate for the preparation of semiconducting molecules, oligothiophenes, and polymers. These materials find applications in organic field-effect transistors .

Chemical Sensors

The synthesized semiconducting molecules, oligothiophenes, and polymers from “5,5’-Dibromo-3,3’-dihexyl-2,2’-bithiophene” can also be used in chemical sensors .

Organic Solar Cells

Another application of these synthesized materials is in organic solar cells . These cells are a type of photovoltaic that uses organic electronics—a branch of electronics that deals with conductive organic polymers or small organic molecules—for light absorption and charge transport.

Chromatography and Mass Spectrometry

The compound is also used in the field of chromatography and mass spectrometry . It is used in the measuring apparatus needed for chromatography, or the proteins used to fulfill sample manipulation during mass spectrometry .

Propriétés

IUPAC Name |

5-bromo-2-(5-bromo-3-hexylthiophen-2-yl)-3-hexylthiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28Br2S2/c1-3-5-7-9-11-15-13-17(21)23-19(15)20-16(14-18(22)24-20)12-10-8-6-4-2/h13-14H,3-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMSTXAGVEKUBED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1=C(SC(=C1)Br)C2=C(C=C(S2)Br)CCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28Br2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10569779 | |

| Record name | 5,5'-Dibromo-3,3'-dihexyl-2,2'-bithiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10569779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

492.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,5'-Dibromo-3,3'-dihexyl-2,2'-bithiophene | |

CAS RN |

170702-05-3 | |

| Record name | 5,5'-Dibromo-3,3'-dihexyl-2,2'-bithiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10569779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of 5,5'-Dibromo-3,3'-dihexyl-2,2'-bithiophene in the synthesis of light-emitting polymers?

A1: 5,5'-Dibromo-3,3'-dihexyl-2,2'-bithiophene serves as a crucial building block in the creation of hyperbranched light-emitting polymers. In the study by [], researchers employed this compound as an AB2-type monomer, reacting it with tetra(4-bromobiphenyl)silane (an AB4-type monomer) via Suzuki coupling polycondensation. This reaction yielded Polymer 8, a novel hyperbranched copolymer characterized by its red light emission in the solid state. []

Q2: How does the structure of 5,5'-Dibromo-3,3'-dihexyl-2,2'-bithiophene contribute to the optical properties of the resulting polymers?

A2: The structure of 5,5'-Dibromo-3,3'-dihexyl-2,2'-bithiophene plays a key role in defining the final polymer's optical properties. The presence of the bithiophene unit introduces a conjugated system, which is essential for light absorption and emission. The length of this conjugated system, influenced by the choice of co-monomers, directly impacts the wavelength of light emitted. In the case of Polymer 8, the incorporation of 5,5'-Dibromo-3,3'-dihexyl-2,2'-bithiophene contributed to its red-shifted emission compared to polymers with shorter conjugation lengths. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Oxa-9-azaspiro[5.5]undecane, 9-(phenylmethyl)-](/img/structure/B169525.png)

![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2,2,2-trifluoroethanone](/img/structure/B169526.png)

![7-Chloro-5-methyl-1H-pyrazolo[4,3-b]pyridin-3-amine](/img/structure/B169551.png)